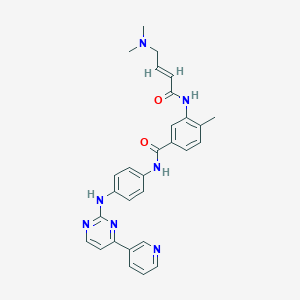

Jnk-IN-10

Description

Structure

3D Structure

Properties

Molecular Formula |

C29H29N7O2 |

|---|---|

Molecular Weight |

507.6 g/mol |

IUPAC Name |

3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-methyl-N-[4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |

InChI |

InChI=1S/C29H29N7O2/c1-20-8-9-21(18-26(20)34-27(37)7-5-17-36(2)3)28(38)32-23-10-12-24(13-11-23)33-29-31-16-14-25(35-29)22-6-4-15-30-19-22/h4-16,18-19H,17H2,1-3H3,(H,32,38)(H,34,37)(H,31,33,35)/b7-5+ |

InChI Key |

FFOGTAVNRXSARL-FNORWQNLSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4)NC(=O)/C=C/CN(C)C |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4)NC(=O)C=CCN(C)C |

Origin of Product |

United States |

Jnk in 10 As a Molecular Probe for Jnk Pathway Research

Discovery and Initial Characterization of Jnk-IN-10

Context within the Development of Covalent JNK Inhibitors

The development of this compound is situated within the broader effort to create potent and selective inhibitors targeting the c-Jun N-terminal kinases (JNKs). JNKs are a subfamily of mitogen-activated protein kinases (MAPKs) and play crucial roles in cellular processes, including stress responses, inflammation, and apoptosis. sci-hub.sepnas.orgtandfonline.com The three main isoforms, JNK1, JNK2, and JNK3, are encoded by distinct genes (MAPK8, MAPK9, and MAPK10, respectively). sci-hub.setandfonline.compagepressjournals.org While JNK1 and JNK2 are widely expressed, JNK3 is predominantly found in the brain, heart, and testis. sci-hub.sepnas.orgtandfonline.compagepressjournals.orgnih.govacs.org Given their involvement in various pathologies, including neurodegenerative diseases and inflammatory disorders, JNKs represent attractive therapeutic targets. sci-hub.setandfonline.com

Early JNK inhibitors often lacked specificity, inhibiting other kinases and leading to potential off-target effects. researchgate.net The pursuit of greater selectivity led to the exploration of covalent inhibitors, which form a stable bond with a specific residue in the kinase active site, ideally one that is conserved within the target kinase family but distinct in other kinases. JNKs possess a conserved cysteine residue (Cys116 in JNK1/2, Cys154 in JNK3) within their ATP-binding site that is unique among MAPKs, making it a suitable target for covalent modification. researchgate.netmedchemexpress.com This provided a rationale for designing covalent inhibitors that could selectively target JNK isoforms. researchgate.net

Differentiation of this compound from Predecessor Inhibitors

This compound emerged from a series of investigations aimed at developing irreversible JNK inhibitors that covalently modify the conserved cysteine residue. researchgate.netnih.gov Predecessor compounds, such as JNK-IN-1, were developed using a scaffold based on the phenylaminopyrimidine core of imatinib, a known kinase inhibitor. researchgate.net JNK-IN-1 was found to bind significantly to JNK1/2/3, in addition to its intended targets. researchgate.netnih.gov

Further structural modifications of these initial compounds led to the synthesis of analogs with altered properties. This compound, along with JNK-IN-8 and JNK-IN-9, were prepared as methylated analogs of a predecessor compound (JNK-IN-7), specifically designed to influence selectivity relative to other kinases. nih.gov These modifications aimed to retain potent biochemical inhibition of JNK activity while potentially improving isoform selectivity or reducing off-target interactions observed with earlier compounds like SP600125, which is a widely used but less specific JNK inhibitor. researchgate.netcenmed.com Unlike reversible inhibitors that transiently occupy the ATP-binding site, covalent inhibitors like this compound are designed to form a permanent bond, leading to sustained inhibition of the target kinase. medchemexpress.comnih.gov

Kinase Selectivity and Specificity Profiling of this compound

Assessing the kinase selectivity and specificity of this compound is crucial to understand its utility as a molecular probe and to minimize off-target effects in research studies.

Cross-Reactivity Assessment with Other Kinases (e.g., p38, ERK, non-MAPKs)

A key aspect of characterizing this compound involves evaluating its cross-reactivity with other kinases, particularly other members of the MAPK family like p38 and ERK, as well as a broad panel of non-MAPK kinases. The conserved cysteine residue targeted by this class of covalent inhibitors is unique among MAPKs, providing a basis for achieving selectivity over p38 and ERK. researchgate.net

Studies on related covalent JNK inhibitors, such as JNK-IN-8, have demonstrated exceptional selectivity based on extensive kinase profiling using methods like KinomeScan and enzymatic assays. medchemexpress.com These profiles typically show significantly lower binding or inhibitory activity against a large panel of kinases compared to the JNK isoforms. medchemexpress.com For example, SP600125, an earlier JNK inhibitor, exhibits considerably lower selectivity compared to compounds like JNK-IN-8, showing inhibition of various other kinases at concentrations used to inhibit JNK. researchgate.netcenmed.com The design and characterization of this compound aimed to improve upon the selectivity of such predecessors, making it a more specific tool for interrogating JNK pathway function. medchemexpress.comnih.gov

Table 1: Illustrative Kinase Inhibition Data for a Related Covalent JNK Inhibitor (Based on JNK-IN-8)

| Kinase Target | IC₅₀ (nM) | Selectivity vs. JNK3 (Fold) |

| JNK1 | ~5 | ~5 |

| JNK2 | ~19 | ~19 |

| JNK3 | ~1 | 1 |

| p38α MAPK | >1000 | >1000 |

| ERK1 | >1000 | >1000 |

| ERK2 | >1000 | >1000 |

| Selected Non-MAPKs | >1000 (typically) | >1000 (typically) |

Note: Data presented is illustrative and based on reported profiles for JNK-IN-8, a closely related compound. Specific values for this compound would require direct experimental data. medchemexpress.com

Structural Insights into this compound Binding to JNK

Structural studies, often involving co-crystallization of JNK isoforms with covalent inhibitors, provide critical insights into the binding mode of compounds like this compound. These studies reveal how the inhibitor interacts with the ATP-binding site and specifically with the target cysteine residue.

Crystallographic analysis of JNK isoforms in complex with covalent inhibitors, including those structurally related to this compound, has shown that these compounds typically adopt a specific binding conformation within the ATP pocket. sci-hub.semedchemexpress.com The electrophilic "warhead," such as an acrylamide (B121943) group present in this class of inhibitors, forms a covalent bond with the thiol group of the conserved cysteine residue (Cys116 in JNK1/2 or Cys154 in JNK3). researchgate.netmedchemexpress.com This irreversible interaction anchors the inhibitor to the kinase, contributing to sustained inhibition. medchemexpress.comnih.gov

These structures also highlight the non-covalent interactions that contribute to the binding affinity and selectivity. The core scaffold of the inhibitor engages in interactions with residues in the ATP-binding site, similar to ATP-competitive inhibitors. tandfonline.comresearchgate.net However, the covalent bond to the unique cysteine provides an additional layer of specificity, differentiating these inhibitors from those that target the highly conserved ATP-binding site alone. tandfonline.comresearchgate.net Structural insights have been instrumental in the rational design and optimization of covalent JNK inhibitors, guiding modifications to improve potency, selectivity, and pharmacological properties. sci-hub.senih.gov

Analysis of this compound Interaction with the ATP-Binding Site

JNK, like other protein kinases, possesses an ATP-binding site that is crucial for its catalytic activity, providing the phosphate (B84403) group for substrate phosphorylation. nih.govasm.orgnih.gov Inhibitors targeting this site can compete with ATP, thereby blocking kinase function. asm.org this compound is designed to interact with the ATP-binding pocket of JNK. researchgate.net While ATP-competitive inhibitors bind reversibly to this site, covalent inhibitors like this compound form a stable, irreversible or slowly reversible bond with a specific residue within or near the ATP-binding cleft. nih.govresearchgate.net This covalent interaction leads to prolonged inhibition of the enzyme's catalytic activity, making covalent inhibitors particularly effective molecular probes for studying the sustained effects of JNK inhibition. nih.govrcsb.org The design of such inhibitors often involves a scaffold that mimics the structure of ATP or other ligands that bind to the active site, coupled with a reactive group capable of forming a covalent bond with a nucleophilic amino acid residue. researchgate.net

Mechanisms of Covalent Adduction to Conserved Cysteine Residues

A key feature of covalent JNK inhibitors, including this compound and related compounds like JNK-IN-8, is their ability to form a covalent bond with a conserved cysteine residue present in the active site of JNK isoforms (Cys116 in JNK1 and JNK2, and Cys154 in JNK3). researchgate.netcaymanchem.com This cysteine residue is located in a position that allows it to react with an electrophilic functional group typically present on the inhibitor molecule, such as an acrylamide moiety. nih.govresearchgate.net The mechanism involves a Michael addition reaction, where the thiol group of the cysteine residue acts as a nucleophile, attacking the electrophilic double bond of the inhibitor. This reaction results in the formation of a stable thioether bond between the inhibitor and the enzyme. researchgate.net The presence of this conserved cysteine in JNK, and its relative absence or inaccessibility in the active sites of many other kinases, contributes to the potential selectivity of these covalent inhibitors. researchgate.netacs.org The formation of this covalent adduct effectively occupies the ATP-binding site or alters its conformation, preventing ATP binding and subsequent substrate phosphorylation. caymanchem.com The importance of this covalent bond for the potency of this class of inhibitors has been demonstrated by comparing them with non-reactive analogs. nih.gov

Structural Determinants of this compound Selectivity and Potency

The potency and selectivity of this compound are determined by a combination of its chemical structure and the structural features of the JNK enzyme. nih.govacs.orgnih.gov The core scaffold of this compound, derived from compounds like JNK-IN-7, provides the necessary interactions for binding within the ATP pocket. nih.gov The presence of the electrophilic group, such as an acrylamide, is critical for the covalent modification of the conserved cysteine residue, contributing significantly to the compound's potency and the sustained nature of inhibition. nih.govresearchgate.net

Selectivity among kinases is a major challenge in developing kinase inhibitors due to the high conservation of the ATP-binding site across the kinome. asm.orgnih.govacs.org However, subtle differences in the size, shape, and amino acid composition of the ATP pocket and surrounding regions, as well as the presence and accessibility of nucleophilic residues like cysteine, can be exploited to achieve selectivity. researchgate.netacs.orgnih.gov The conserved cysteine targeted by this compound is a key determinant of its selectivity for JNK isoforms over many other kinases that lack a similarly positioned reactive cysteine. researchgate.net

While JNK1, JNK2, and JNK3 share high sequence identity in their ATP pockets, small structural differences can still influence the binding affinity and reactivity of inhibitors, potentially leading to isoform selectivity. acs.orgnih.gov For example, a related inhibitor, YL5084, developed through modification of JNK-IN-8, demonstrated selectivity for JNK2 over JNK1, attributed to preferential interactions within the ATP binding pocket observed in simulations. nih.gov The specific modifications present in this compound, such as methylation compared to JNK-IN-7, contribute to its specific potency profile against the different JNK isoforms. nih.gov Structural studies, such as co-crystal structures of JNK with inhibitors, are invaluable for understanding the precise interactions and structural determinants of potency and selectivity for compounds like this compound. rcsb.orgacs.org

Preclinical Investigations of Jnk in 10 in Biological Systems

In Vitro Cellular Studies of Jnk-IN-10 Efficacy

In vitro research on this compound has been centered on its efficacy in modifying fundamental cellular processes. These studies utilize cultured cells to observe the direct effects of the compound on cell health, proliferation, and programmed cell death pathways.

Modulation of Cellular Viability and Proliferation

The c-Jun N-terminal kinase (JNK) signaling pathway, which this compound is designed to inhibit, plays a complex and often contradictory role in cell survival and proliferation. mmsl.cz The outcome of JNK activation can depend on the duration and cellular context, leading to either cell survival or apoptosis. mmsl.cz In many cancer models, persistent JNK activation is associated with tumor development and progression by promoting cell proliferation, survival, and migration. tandfonline.comnih.gov

For instance, studies have shown that JNK1 activation is linked to increased tumor size and the expression of genes that control cell cycle and proliferation in liver cancer. nih.gov In B-lymphoma cells, which often exhibit high levels of activated JNK, inhibition of this pathway leads to a strong, dose-dependent reduction in proliferation. nih.gov This suggests that in certain cell types, JNK signaling is crucial for maintaining viability and driving proliferation. nih.gov Conversely, JNK signaling can also be a mediator of apoptosis and cell death in other contexts. tandfonline.com

The effect of JNK inhibition on cell viability is therefore highly dependent on the specific cell line and its reliance on the JNK pathway for survival and growth. news-medical.net

Table 1: Effects of JNK Pathway Modulation on Cellular Proliferation in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line Model | Pathway Modulation | Observed Effect on Proliferation | Reference |

|---|---|---|---|

| B-lymphoma (murine and human) | Inhibition by SP600125 or JNK-specific siRNA | Strong, dose-dependent inhibition | nih.gov |

| Hepatocellular Carcinoma (HCC) | JNK1 activation | Increased proliferation | nih.gov |

| Colon Cancer | JNK inhibition by CC-401 | Enhanced cytotoxicity of chemotherapy | aacrjournals.org |

| Pancreatic Cancer (PANC-1) | JNK1 Knockdown (KD) | Decreased colony formation | researchgate.net |

| Pancreatic Cancer (PANC-1) | JNK2 Knockdown (KD) | Increased colony formation | researchgate.net |

| Myeloid Cells | JNK1/2 deficiency | Reduced inflammatory cytokines promoting cancer stem cell properties | nih.gov |

Induction or Suppression of Programmed Cell Death Pathways

JNK signaling is a critical regulator of multiple forms of programmed cell death. Its role is multifaceted, capable of either promoting or inhibiting cell death depending on the specific pathway and cellular environment. researchgate.net

The JNK pathway is a well-established mediator of apoptosis, or programmed cell death. It can trigger this process through two primary mechanisms: one targeting the nucleus and the other targeting the mitochondria. nih.gov

In the nuclear-targeted mechanism, activated JNK moves into the nucleus and activates transcription factors like c-Jun. nih.gov This leads to an increase in the expression of pro-apoptotic genes. nih.govovid.com JNK can also phosphorylate and activate other proteins involved in apoptosis, such as p53 and p73, which in turn promote the expression of genes like Bax and PUMA that drive the apoptotic process. nih.govovid.com

In the mitochondrial pathway, activated JNK can translocate to the mitochondria. There, it can directly phosphorylate and regulate members of the Bcl-2 protein family. mdpi.com For example, JNK can phosphorylate anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby inhibiting their protective function. nih.gov Simultaneously, it can activate pro-apoptotic "BH3-only" proteins like Bim and Bad, promoting the release of cytochrome c and subsequent caspase activation. mdpi.com The duration of JNK activation appears to be a key factor; transient activation may promote survival, while sustained activation often leads to apoptosis. mmsl.cz

JNK signaling also plays a significant role in regulating autophagy, a cellular process of self-digestion that can either promote survival or lead to cell death. JNK can induce autophagy through several mechanisms. One key mechanism involves the phosphorylation of the anti-apoptotic protein Bcl-2. portlandpress.comresearchgate.net This phosphorylation disrupts the inhibitory interaction between Bcl-2 and Beclin-1, a crucial protein for initiating autophagy. researchgate.netnih.gov The freed Beclin-1 can then form a complex that initiates the formation of autophagosomes. researchgate.net

Furthermore, JNK can influence autophagy by activating FoxO transcription factors. nih.govnih.gov Activated FoxO can then move to the nucleus and increase the expression of essential autophagy-related genes (ATGs), such as Bnip3, which further promotes the dissociation of Beclin-1 from Bcl-xL. nih.govnih.gov In some cellular contexts, JNK activation is necessary for the upregulation of Atg5 and Beclin1, leading to autophagy-mediated cell death. nih.gov However, the relationship is complex, as JNK inactivation has also been shown to induce autophagy in certain scenarios. researchgate.net

Recent research has implicated JNK signaling in other forms of programmed cell death, including necroptosis and ferroptosis.

Necroptosis is a form of regulated necrosis. JNK activation can promote necroptosis through a mechanism dependent on mitochondria. researchgate.net Stimuli that trigger necroptosis can lead to the activation of RIPK3, which in turn sustains JNK activation. This activated JNK then contributes to mitochondrial dysfunction, including the generation of reactive oxygen species (ROS), which is a key feature of necroptotic cell death. researchgate.net

Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides. The role of JNK in ferroptosis appears to be context-specific. Some studies suggest that JNK activation is involved in promoting ferroptosis. researchgate.net However, other research indicates that inhibiting JNK can actually enhance the cell-killing effects of ferroptosis-inducing compounds in certain cancer cells, like MIA PaCa-2 pancreatic cancer cells. nih.gov This suggests that in some cases, the JNK pathway may have a protective role against ferroptosis, and its inhibition sensitizes cells to this death pathway. nih.gov The interplay between JNK signaling and these cell death mechanisms is an active area of investigation.

Effects on Specific Cell Lines and Primary Cell Cultures

The impact of modulating JNK activity has been observed across a diverse range of cell lines and primary cultures, highlighting its broad yet context-dependent role in cellular physiology.

Table 2: Investigated Cell Lines and Primary Cultures in JNK Pathway Studies This table is interactive. You can sort and filter the data.

| Cell Type | Specific Cell Line(s) / Culture | Key Findings Related to JNK Modulation | Reference(s) |

|---|---|---|---|

| B-lymphoma | CH31, CH12.Lx, BKS-2, WEHI-231, BJAB, RAMOS, RAJI, OCI-Ly7, OCI-Ly10 | Inhibition of JNK strongly inhibited proliferation and induced apoptosis. | nih.gov |

| Colon Cancer | HT29, SW620, HCT116 | JNK inhibition sensitized hypoxic colon cancer cells to DNA-damaging agents. | aacrjournals.org |

| Breast Cancer | Various human breast cancer cell lines | JNK inhibition impaired pro-apoptotic signaling and promoted resistance to anthracyclines. | aacrjournals.org |

| Pancreatic Cancer | MIA PaCa-2, PANC-1 | JNK inhibitors enhanced the effect of ferroptosis inducers in MIA PaCa-2 cells. JNK1 and JNK2 showed opposing effects on PANC-1 proliferation. | researchgate.netnih.gov |

| Retinal Ganglion Cells (RGCs) | Primary RGC cultures | JNK inhibitors protected against glutamate excitotoxicity and trophic factor withdrawal-induced RGC death. | nih.gov |

| Hepatocellular Carcinoma (HCC) | Human HCC cell line | Knockdown of JNK1 impaired cell proliferation. | nih.gov |

| Neuroblastoma | SH-SY5Y | JNK3 inhibition reduced oxidative stress and apoptosis. | mdpi.com |

| Prostate Cancer | DU145, LNCaP | Neferine (a compound) induced cell death via modulation of JNK signaling and autophagy. | mdpi.com |

| Ovarian Cancer | - | The JNK pathway is involved in both autophagy and cell death. | news-medical.net |

Based on the comprehensive search conducted, there is no specific preclinical research data available for a compound named "this compound" within the provided search results. The available literature focuses on the broader c-Jun N-terminal kinase (JNK) signaling pathway and various other specific JNK inhibitor molecules, but not "this compound."

Therefore, it is not possible to generate the requested article focusing solely on "this compound" as per the specified outline and instructions. The search results discuss the roles of JNK1, JNK2, and JNK3 isoforms and other inhibitors (like SP600125 and JNK-IN-8) in cancer, neuronal, immune, and fibroblast/epithelial cell models, as well as their influence on inflammation and oxidative stress. However, none of the findings are directly attributed to the specific compound "this compound."

Influence on Cellular Processes and Stress Responses

Cellular Migration and Invasion

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes that contribute to cell migration and invasion, particularly through its role in the epithelial-mesenchymal transition (EMT). EMT is a complex process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness. While direct studies detailing the specific effects of this compound on cellular migration and invasion are limited, the established role of the JNK pathway suggests that its inhibition would significantly impact these activities.

JNK signaling is understood to be a key driver of the transcriptional reprogramming necessary for cells to adopt a mesenchymal state. This involves the modulation of the epigenetic landscape and chromatin packaging at the promoters of target genes integral to EMT. JNK signaling can suppress crucial epithelial determinant genes while upregulating mesenchymal markers. For instance, the transcription factors Zeb1 and Srf, known for their roles in tumor progression, are among those upregulated during EMT in a JNK-dependent manner. Furthermore, JNK signaling can induce a novel set of transcription factors that are essential for the progression to a mesenchymal phenotype and are highly expressed in invasive cancer cells.

In the context of breast cancer cells, constitutive JNK activity has been shown to induce a partial EMT, characterized by the upregulation of mesenchymal markers like vimentin and fibronectin, which is associated with enhanced cell migration and invasion nih.gov. A specific inhibitor of JNK, JNK-IN-8 (a compound structurally related to this compound), has been shown to suppress the mesenchymal profile of paclitaxel-resistant breast cancer cells mdpi.com. This suggests that targeted inhibition of the JNK pathway by compounds such as this compound could be a viable strategy to counteract cellular migration and invasion. The activation of the Rac1/JNK signaling axis has been identified as a contributor to increased FoxO1 expression, EMT induction, and consequently, enhanced cell migration and invasion pnas.org.

| Process | Role of JNK Signaling | Potential Effect of this compound Inhibition |

| Epithelial-Mesenchymal Transition (EMT) | Drives transcriptional reprogramming for mesenchymal fate. | Suppression of mesenchymal phenotype. |

| Cellular Migration | Enhances cell motility. | Reduction in cell migration. |

| Cellular Invasion | Promotes invasive properties of cancer cells. | Decrease in cellular invasion. |

Differentiation Pathways

The JNK signaling pathway plays multifaceted and often context-dependent roles in the differentiation of various cell lineages, including neuronal, osteogenic, and adipogenic pathways. While specific data on this compound's impact on these differentiation processes is not extensively detailed in available literature, the functions of the broader JNK pathway provide a framework for understanding its potential effects.

Neuronal Differentiation: JNK signaling is actively involved in neuronal development, from axon determination to neuronal polarization. The pathway can be activated by growth factors to induce neuronal differentiation nih.govjneurosci.org. In mouse embryonic stem cells, the JNK-STAT3 pathway has been identified as a key regulator necessary for early neuronal differentiation nih.gov. Specifically, the WNT3A-JNK-ATF2 signaling pathway is activated during neuronal differentiation, with ATF2 promoting the expression of neuronal genes mdpi.com. Inhibition of JNK signaling has been shown to reduce neuronal differentiation mediated by WNT3A mdpi.com.

Osteogenic Differentiation: The role of JNK in osteoblast differentiation is complex, with some studies suggesting a positive regulatory role and others indicating an inhibitory one. JNK1 has been identified as a crucial mediator of the late stages of osteoblast differentiation and mineralization both in vivo and in vitro nih.gov. However, other research suggests that JNK inactivation can suppress osteogenic differentiation while robustly inducing the expression of osteopontin nih.gov. The inhibition of the JNK pathway has been shown to decrease mineralization and the expression of several osteogenic markers frontiersin.org. Conversely, some studies report that inhibiting JNK enhances BMP-2-induced osteoblastic differentiation nih.govfrontiersin.org.

Adipogenic Differentiation: JNK signaling is also implicated in the regulation of adipocyte differentiation. The JNK pathway's activity is reportedly elevated in obese conditions, and its inhibition has been shown to influence the differentiation of adipose-derived stem cells into beige adipocytes nih.gov. Specifically, inhibition of the JNK pathway can promote the expression of brown fat-specific markers nih.gov. However, other studies suggest that JNK may not be a critical factor for adipogenic trans-differentiation karger.com.

| Differentiation Pathway | Role of JNK Signaling | Reported Effects of JNK Inhibition |

| Neuronal | Promotes neuronal differentiation and neurite outgrowth. | Reduces WNT3A-mediated neuronal differentiation. |

| Osteogenic | Complex role; can promote late-stage differentiation or be inhibitory depending on context. | Can decrease mineralization or enhance BMP-2 induced differentiation. |

| Adipogenic | Involved in regulating adipocyte differentiation, particularly browning. | Can promote beige adipocyte potential. |

Analysis of Downstream Signaling Pathway Modulation by this compound

Phosphorylation of Transcription Factors (c-Jun, ATF2, Elk-1, p53, STAT3)

This compound, as a potent and irreversible inhibitor of JNK, is expected to directly impact the phosphorylation status of a multitude of downstream transcription factors. The JNK signaling cascade culminates in the activation of several key transcription factors that regulate gene expression in response to various cellular stimuli.

c-Jun and ATF2: The transcription factor c-Jun is a prototypical substrate of JNK. Phosphorylation of c-Jun at Ser63 and Ser73 by JNK enhances its transcriptional activity nih.gov. Activating transcription factor 2 (ATF2) is another well-established JNK substrate nih.gov.

Elk-1: The Ets-like transcription factor Elk-1 is a substrate for MAP kinases, including JNK. Phosphorylation of Elk-1 at serines 383 and 389 within its transcriptional activation domain is crucial for its function nih.govmdpi.com. While the binding of JNK to Elk-1 appears weaker compared to c-Jun or ATF2, JNK-mediated phosphorylation of Elk-1 is important for its activation mdpi.comuq.edu.au.

p53: The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. JNK can phosphorylate p53, which contributes to its stabilization and transcriptional activities columbia.edunih.govresearchgate.net. Specifically, JNK has been shown to phosphorylate p53 at Thr-81 in response to DNA damage and stress, a modification important for p53-mediated apoptosis columbia.edu. JNK1 and JNK2 can act in concert to phosphorylate p53 at Ser6 researchgate.net.

STAT3: Signal transducer and activator of transcription 3 (STAT3) is another transcription factor that can be modulated by the JNK pathway. JNK can act as an upstream kinase responsible for the phosphorylation of STAT3 at serine 727 (S727) nih.govnih.gov. This JNK-dependent STAT3 phosphorylation can contribute to the activation of other signaling molecules like Akt nih.gov. During neuronal differentiation of mouse embryonic stem cells, JNK activation leads to the phosphorylation of STAT1 and STAT3 nih.gov.

| Transcription Factor | JNK Phosphorylation Site(s) | Functional Consequence of Phosphorylation |

| c-Jun | Ser63, Ser73 | Enhanced transcriptional activity |

| ATF2 | Not specified | Activation |

| Elk-1 | Ser383, Ser389 | Transcriptional activation |

| p53 | Thr81, Ser6 | Stabilization and activation of apoptotic function |

| STAT3 | Ser727 | Activation and downstream signaling (e.g., Akt activation) |

Regulation of Anti- and Pro-Apoptotic Protein Families (e.g., Bcl-2, Bax, Bim)

The JNK signaling pathway is a key regulator of apoptosis, in part through its modulation of the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax, Bim).

JNK can promote apoptosis by increasing the expression of pro-apoptotic proteins such as Bak, Bim, and Bax researchgate.net. The pro-apoptotic BH3-only protein Bim is a critical downstream target of JNK. JNK can regulate Bim both at the transcriptional level and through post-translational modification. Phosphorylation of Bim by JNK can enhance its pro-apoptotic activity nih.govjneurosci.orgmerckmillipore.com. This phosphorylation can cause the release of Bim from motor complexes, allowing it to activate Bax and Bak, which in turn leads to the mitochondrial pathway of apoptosis nih.gov.

The interaction between Bim and the pro-apoptotic protein Bax is also influenced by JNK signaling. JNK activity contributes to the direct binding of Bim to Bax, which is a crucial step in the activation of Bax and subsequent apoptosis jneurosci.org. JNK-mediated phosphorylation of Bim has been shown to potentiate Bax-dependent apoptosis merckmillipore.com.

Interplay with Other Kinase Pathways (e.g., STAT3, SPAK, DUSPs, Sirtuins)

The JNK signaling pathway is integrated into a complex network of cellular signaling and exhibits significant interplay with other kinase pathways.

STAT3: As mentioned previously, the JNK pathway can directly influence the STAT3 pathway through the phosphorylation of STAT3 on serine 727 nih.govnih.gov. This cross-talk can lead to the activation of downstream effectors like Akt, linking stress signaling to cell survival and proliferation pathways nih.gov.

Dual-Specificity Phosphatases (DUSPs): The activity of the JNK pathway is tightly regulated by a family of dual-specificity phosphatases (DUSPs), also known as MAP kinase phosphatases (MKPs) biologists.com. DUSPs can dephosphorylate and inactivate JNK, thereby controlling the duration and magnitude of the JNK signal nih.govatlasgeneticsoncology.orgresearchgate.net. For example, DUSP10 (MKP-5) is a MAP kinase phosphatase with substrate specificity for JNK and p38, acting as a negative regulator of the JNK pathway biologists.comatlasgeneticsoncology.org. The expression of some DUSPs can be induced by JNK activity, creating a negative feedback loop atlasgeneticsoncology.org.

While direct interactions between this compound and SPAK (STE20/SPS1-related proline/alanine-rich kinase) or Sirtuins have not been detailed in the reviewed literature, the interconnectedness of cellular signaling pathways suggests that inhibition of a central kinase like JNK could have broader, indirect effects on these and other pathways.

Impact on Gene Expression Profiles

Inhibition of the JNK pathway with a compound like this compound is expected to have a profound impact on cellular gene expression profiles. The transcription factors directly phosphorylated and activated by JNK (c-Jun, ATF2, Elk-1, p53, STAT3) control the expression of a wide array of genes involved in diverse cellular processes such as proliferation, differentiation, apoptosis, and inflammation.

For example, JNK1-deficient osteoblasts exhibit altered transcriptomes, with a notable requirement for JNK1 in the upregulation of several osteoblast-derived proangiogenic factors nih.gov. In the context of EMT, JNK signaling drives a significant transcriptional reprogramming, leading to the suppression of epithelial genes and the induction of mesenchymal genes nih.govbiologists.com.

In Vivo Animal Model Studies with this compound

No studies detailing the use of this compound in in vivo animal models for neurological diseases were found.

Efficacy in Neurological Disease Models

There is no available data on the efficacy of this compound in any neurological disease models.

Alzheimer's Disease Models (e.g., Tg2576, 5xFAD mice)

No research has been published on the effects of this compound in Alzheimer's disease models such as Tg2576 or 5xFAD mice.

Impact on Amyloid-β Pathology

Information regarding the impact of this compound on amyloid-β pathology is not available.

Modulation of Tau Hyperphosphorylation

There are no findings on how this compound may modulate tau hyperphosphorylation.

Neuroprotective Effects and Synaptic Integrity

The neuroprotective effects and impact on synaptic integrity of this compound have not been documented in scientific literature.

Parkinson's Disease Models

No studies have been found that investigate the efficacy of this compound in animal models of Parkinson's disease.

Based on the comprehensive search conducted, there is no publicly available preclinical research specifically investigating the chemical compound "this compound" in the context of the requested biological systems and disease models.

The performed searches for "this compound" in relation to Spinal Muscular Atrophy (SMA), Cerebral Ischemia/Reperfusion Injury, Neurodevelopmental Disorders, Pulmonary Fibrosis, Renal Fibrosis, and Ovarian Inflammation and Fibrosis (Polycystic Ovary Syndrome) did not yield any specific studies, data, or detailed research findings.

Therefore, it is not possible to generate the requested article focusing solely on the preclinical investigations of this compound according to the provided outline, as the necessary scientific data is not present in the available search results.

Therapeutic Effects in Inflammatory and Fibrotic Disease Models

Inflammatory Skin Disorder Models (e.g., Psoriasis)

No preclinical studies detailing the effects of this compound in animal models of psoriasis or other inflammatory skin disorders were found. The JNK signaling pathway is recognized as a contributor to the inflammatory processes characteristic of psoriasis, but specific investigations using this compound have not been reported.

Atherosclerosis Models

There is no available data from preclinical studies investigating the efficacy of this compound in animal models of atherosclerosis. While the JNK pathway is implicated in the pathogenesis of atherosclerosis, research specifically involving this compound in this context has not been published.

Anti-tumorigenic Activity in Xenograft and Genetically Engineered Mouse Models

No studies were identified that evaluated the anti-tumorigenic activity of this compound in either xenograft or genetically engineered mouse models of cancer. While JNK signaling is a target of interest in oncology research, the specific effects of this compound in these preclinical cancer models remain uninvestigated in published literature. For instance, studies on a different JNK inhibitor, JNK-IN-8, have shown that it can suppress tumor growth in a xenograft model by inhibiting the cancer stem cell phenotype nih.gov.

Systemic Pharmacological Characterization in Preclinical Species (excluding human pharmacokinetics)

Bioavailability in Animal Models

Specific data on the bioavailability of this compound in any animal model is not available in the reviewed literature. Pharmacokinetic studies of other JNK inhibitors, such as IQ-1 in rats, have been conducted and show variable bioavailability tandfonline.comtandfonline.com.

Tissue Distribution and Accumulation

There are no published preclinical studies detailing the tissue distribution and accumulation of this compound in animal models. Therefore, information regarding its potential to concentrate in specific organs or tissues is currently unknown.

Advanced Research Considerations for Jnk in 10

Mechanisms of Resistance to JNK Inhibition

Despite the potential of JNK inhibitors like Jnk-IN-10, the development of resistance is a significant challenge in therapeutic applications. Resistance mechanisms are complex and can involve various cellular adaptations and the activation of alternative signaling pathways.

Cellular Adaptive Responses to this compound

Cellular adaptive responses to JNK inhibition can contribute to resistance. Cancer cells, for instance, exhibit a highly adaptive nature, enabling them to survive initial therapeutic insults and re-establish disease. nih.gov These adaptive responses can be triggered by the disruption of cellular homeostasis upon treatment. cancerbiomed.org Mechanisms of adaptive response can include the activation of pathways such as autophagy, ER stress signaling, and senescence, which can promote cell survival. cancerbiomed.org While JNK signaling is often activated by stress and can lead to either cell death or survival depending on the context and duration of activation, resistant cells may exhibit altered JNK activation dynamics, such as delayed, attenuated, or shortened activation. frontiersin.organygenes.comnih.gov The specific factors determining whether adaptive responses lead to survival or death remain under investigation. cancerbiomed.org

Pathway Compensation Mechanisms

Pathway compensation is another critical mechanism of resistance to JNK inhibition. When the JNK pathway is inhibited, cancer cells can activate alternative signaling pathways to maintain survival and proliferation. This involves crosstalk between different signaling cascades. For example, in ovarian cancer, dysregulated JNK/p38 MAPK signaling can shift towards pro-survival mechanisms, amplified by crosstalk with pathways like PI3K/AKT, NF-κB, Wnt/β-catenin, and HIF-1α. frontiersin.org Resistance to inhibitors targeting other pathways, such as PI3K/AKT, can be associated with the upregulation of ERK and suppression of p38, suggesting a compensatory survival mechanism where ERK compensates for the inhibited pathway. frontiersin.org Similarly, NF-κB can act to promote cellular survival under stress by inhibiting sustained activation of JNK. frontiersin.org In the context of therapies targeting receptor tyrosine kinases (RTKs), bypass resistance can occur through the activation of alternative RTKs, leading to the activation of downstream signaling events, including the JNK pathway, which can modulate this bypass resistance. aacrjournals.org

Combinatorial Research Strategies Involving this compound

Given the challenges of resistance, combinatorial research strategies involving this compound are being explored to enhance therapeutic efficacy and overcome resistance.

Synergistic Interactions with Other Therapeutic Agents

Combining JNK inhibitors with other therapeutic agents can lead to synergistic interactions, resulting in enhanced anti-tumor effects. Research has investigated the synergistic potential of JNK-IN-8 (a covalent pan-JNKi) in combination with other inhibitors. For instance, JNK-IN-8 has been used in combination with cilengitide (B523762) (an ITGB3 inhibitor) and linsitinib (B1684704) (an IGF1R inhibitor) to overcome MAPK inhibitor resistance in cancer cells, demonstrating a significant sensitizing growth phenotype and a strong synergistic effect in preclinical models. cancerbiomed.org Another study showed that the combination treatment with JNK-IN-8 and dasatinib (B193332) (a tyrosine kinase inhibitor) significantly prolonged the life of mice with BCR/ABL-positive B cell acute lymphoblastic leukemia, with the combination effect being much greater than either inhibitor alone. researchgate.net These findings suggest that JNK inhibition can synergize with agents targeting different pathways or mechanisms, offering a strategy to improve treatment outcomes.

Potential for Combination Therapies in Preclinical Disease Models

Preclinical disease models are crucial for evaluating the potential of this compound in combination therapies. Studies in these models have shown promising results. For example, in immunocompetent syngeneic triple-negative breast cancer (TNBC) models, a JNK inhibitor (BMS-986360 or JNK-IN-8) combined with macrophage-targeting agents (pexidartinib or sotuletinib) significantly reduced tumor growth compared to monotherapies. aacrjournals.org This combination appeared to induce an immunoactive tumor microenvironment. aacrjournals.org In colon cancer xenograft models, inhibition of JNK by CC-401 (a JNK inhibitor) sensitized tumors to oxaliplatin (B1677828) and bevacizumab, demonstrating the potential for combining JNK inhibitors with chemotherapy and anti-angiogenic agents. aacrjournals.org Furthermore, research in relapsed high-risk neuroblastoma models suggests that including JNK-independent drugs within existing chemotherapy backbones can significantly improve response, highlighting the complexity of interactions and the need for tailored combinations. biorxiv.orgresearchgate.net The optimal dosing and scheduling of combination drugs are important aspects requiring further investigation in preclinical models to achieve the best responses. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in the development of JNK inhibitors, including analogues of this compound. These studies aim to understand how modifications to the chemical structure of a compound affect its biological activity, including potency, selectivity for JNK isoforms (JNK1, JNK2, JNK3), and pharmacokinetic properties.

SAR studies for JNK inhibitors often focus on modifications to different parts of the molecule to optimize interactions with the kinase domain. For ATP-competitive inhibitors, the binding mode typically involves interactions with the hinge region of the kinase. researchgate.net Modifications to the amide functionality, for example, can significantly impact solubility and cellular potency. nih.gov Exploring different substitutions on aromatic rings or other moieties can influence potency and selectivity. nih.govacs.org Studies have shown that even subtle changes, such as the position of a substituent on a phenyl ring, can alter the specificity towards JNK compared to other kinases like ERK and p38 MAPK. researchgate.net

Detailed SAR studies have been conducted on various classes of JNK inhibitors, including azaquinolones and aminopyrazoles, providing insights into the crucial groups for potency and selectivity. nih.govnih.govacs.org These studies often involve synthesizing a series of analogues with systematic modifications and evaluating their biochemical and cellular activity. Crystal structures of JNK in complex with inhibitors are valuable tools in SAR studies, providing a structural basis for observed activity differences and guiding the design of improved analogues. acs.orgnih.gov The goal of these studies is to identify compounds with enhanced JNK inhibitory activity, improved isoform selectivity to potentially reduce off-target effects, and favorable pharmacokinetic properties for therapeutic development. acs.orgtandfonline.com

Design Principles for Enhanced JNK Isoform Selectivity

JNKs comprise three main isoforms: JNK1, JNK2, and JNK3, encoded by distinct genes (MAPK8, MAPK9, and MAPK10, respectively). harvard.edunih.govfishersci.ch These isoforms exhibit differential tissue expression and distinct roles in various cellular processes and diseases. harvard.edufishersci.chguidetopharmacology.org JNK1 and JNK2 are widely distributed, while JNK3 expression is predominantly found in the brain, heart, and testis. harvard.edufishersci.ch The existence of at least ten different splicing isoforms further adds to the complexity. mdpi.commrc.ac.uknih.gov

Given the varied functions of JNK isoforms, achieving selectivity in inhibition is a crucial design principle for developing targeted therapies with reduced off-target effects. harvard.eduguidetopharmacology.org Designing inhibitors that can selectively target one or more JNK isoforms over others is an active area of research. Structural differences between the isoforms, particularly within the kinase domain and alternative exons, contribute to their binding selectivity. nih.gov

Studies on novel JNK inhibitors have explored various chemical scaffolds and substitutions to modulate isoform selectivity. For instance, derivatives of 11H-indeno[1,2-b]quinoxalin-11-one oxime have been synthesized and evaluated for their binding affinity to JNK1, JNK2, and JNK3. Current time information in Riyadh, SA. Specific substitutions, such as the introduction of fluorine atoms at certain positions, have been shown to influence selectivity, leading to compounds with high affinity for JNK1 and JNK3 but not JNK2. Current time information in Riyadh, SA. The design of inhibitors that target interaction sites distinct from the ATP-binding pocket, such as the JNK-interacting protein 1 (JIP1) binding site, also represents a strategy for achieving selectivity. fishersci.chwikipedia.org

While specific design principles for enhancing the isoform selectivity of this compound were not detailed in the provided information, its reported biochemical activity shows a notable preference. This compound demonstrates potent inhibition of JNK3 with an IC50 value of 0.50 nM, while its IC50 values for JNK1 and JNK2 were reported as not determined (ND), suggesting a potential for selectivity towards JNK3 or significantly lower potency against JNK1 and JNK2 compared to JNK3. uni.lu This profile indicates that design considerations likely aimed at achieving differential activity across the JNK isoforms were involved in its development.

Development of Analogues with Modulated Binding Affinities

The development of analogues is a standard approach in medicinal chemistry to optimize the properties of a lead compound, including modulating binding affinity and selectivity. This involves synthesizing compounds with structural variations based on a core scaffold and evaluating their interaction with the target protein.

Research on JNK inhibitors has yielded numerous analogues with a range of binding affinities. For example, a series of 11H-indeno[1,2-b]quinoxalin-11-one oxime derivatives showed varying binding affinities (Kd values) for JNK1-3, with some compounds exhibiting submicromolar affinity for all three isoforms, while others showed selectivity. Current time information in Riyadh, SA. Molecular docking studies are also employed to predict and understand the binding interactions of analogues within the JNK binding pocket, revealing key residues involved in high-affinity binding. guidetopharmacology.orgcellphysiolbiochem.com

This compound is part of a series of JNK inhibitors, and its development likely involved the synthesis and evaluation of various related compounds. Biochemical and cellular profiling of such series helps to establish the potency and selectivity of individual analogues. uni.lu The reported IC50 values for this compound highlight its potent inhibitory activity against JNK3. uni.lu

The following table presents the biochemical and cellular IC50 values reported for this compound and other related JNK-IN compounds, illustrating the range of potencies and selectivities achieved through analogue development:

| Compound | Biochemical IC₅₀ JNK1 (nM) | Biochemical IC₅₀ JNK2 (nM) | Biochemical IC₅₀ JNK3 (nM) | Cellular IC₅₀ HeLa (nM) | Cellular IC₅₀ A375 (nM) |

| Jnk-IN-1 | 7780 | 4230 | 7750 | ND | ND |

| Jnk-IN-2 | 809 | 1140 | 709 | 704 | 2400 |

| Jnk-IN-3 | >10000 | >10000 | >10000 | ND | ND |

| Jnk-IN-4 | 2390 | 5460 | 7220 | ND | ND |

| Jnk-IN-5 | 2.11 | 1.93 | 0.96 | 118 | 32 |

| Jnk-IN-7 | 1.54 | 1.99 | 0.75 | 130 | 244 |

| Jnk-IN-8 | 4.67 | 18.7 | 0.98 | 486 | 338 |

| Jnk-IN-9 | ND | ND | 0.50 | 104 | 117 |

| This compound | ND | ND | 0.50 | 173 | 141 |

| Jnk-IN-11 | 1.34 | 0.50 | 0.50 | 48 | 8.6 |

| Jnk-IN-12 | 13 | 11.3 | 11.0 | 605 | 134 |

*ND: Not Determined

This table illustrates that within the JNK-IN series, compounds like this compound, Jnk-IN-9, and Jnk-IN-11 demonstrate particularly low nanomolar biochemical potency against JNK3. uni.lu this compound also shows cellular activity in the nanomolar range against HeLa and A375 cells. uni.lu

Strategies for Improving In Vivo Efficacy in Specific Research Contexts

Translating the in vitro and cellular potency of JNK inhibitors to in vivo efficacy requires addressing challenges such as pharmacokinetics, distribution to target tissues, and metabolic stability. Strategies to improve in vivo efficacy are often tailored to specific research contexts, such as different disease models.

In cancer research, JNK inhibition has been explored as a therapeutic strategy. Studies have investigated the in vivo efficacy of JNK inhibitors in various cancer models, sometimes in combination with other therapies. For example, JNK inhibition with SP600125 has been shown to enhance the efficacy of immunotherapy in bladder cancer by modulating the tumor microenvironment. americanelements.com In liver cancer, inhibiting the JNK/c-Jun-ATF2 pathway has been shown to overcome cisplatin (B142131) resistance in vivo. mrc.ac.uk Preclinical animal models have also demonstrated that systemic administration of JNK inhibitors can reduce tumor cell populations. researchgate.net

In the context of metabolic disorders, JNK is implicated in conditions like diet-induced obesity and insulin (B600854) resistance. nih.govharvard.edu While the in vivo effects of specific JNK-IN compounds like Jnk-IN-5A (a selective JNK2 and JNK3 inhibitor) on JNK pathways in vivo are noted as areas requiring further investigation, studies in rodent models are used to assess the impact of JNK inhibition on metabolic dysfunction. harvard.edu

Improving in vivo efficacy can involve structural modifications to enhance properties like bioavailability and half-life, as well as exploring different administration routes and formulations. While specific strategies applied to improve the in vivo efficacy of this compound were not detailed in the provided information, the general approaches used for JNK inhibitors in various disease models are relevant to its potential in vivo application. The fact that this compound has reported cellular activity suggests it can cross cell membranes, a prerequisite for many in vivo applications. uni.lu

Methodological Approaches in this compound Research

Research on this compound and other JNK inhibitors employs a variety of methodological approaches to assess their activity, selectivity, and functional outcomes in both biochemical and cellular settings, as well as to evaluate their effects in vivo.

Biochemical Assay Techniques for JNK Activity Measurement

Biochemical assays are fundamental for quantifying the direct inhibitory effect of compounds like this compound on JNK kinase activity. These assays typically measure the ability of JNK to phosphorylate a substrate in the presence of the inhibitor.

Common biochemical assay techniques for measuring JNK activity include:

In vitro kinase assays: These involve incubating purified recombinant JNK enzyme with a known substrate (such as the transcription factor c-Jun or ATF2, or peptide fragments derived from them) and a phosphate (B84403) source (often ATP, which can be radiolabeled, e.g., [³²P]ATP). tocris.comharvard.edunih.goviiarjournals.org The phosphorylation of the substrate is then detected and quantified, for example, by separating the phosphorylated substrate using gel electrophoresis followed by autoradiography or by using phospho-specific antibodies in techniques like Western blotting or ELISA. tocris.comharvard.eduiiarjournals.orgcenmed.com

Immune-complex kinase assays: This method involves immunoprecipitating JNK from cell or tissue lysates using a JNK-specific antibody, followed by performing an in vitro kinase assay on the immunoprecipitated enzyme. tocris.comhznu.edu.cn This allows for the measurement of endogenous JNK activity.

In-gel kinase assays: In this technique, a substrate protein is copolymerized within an SDS-PAGE gel. harvard.edu After electrophoresis of cell or tissue lysates, the gel is subjected to renaturation to allow JNK to refold and phosphorylate the embedded substrate in the presence of radiolabeled ATP. harvard.edu

These biochemical assays are crucial for determining the potency of inhibitors (e.g., IC50 values) and their selectivity against different JNK isoforms and other kinases. The biochemical IC50 values for this compound against JNK1, JNK2, and JNK3 were determined using such methods. uni.lu

Cellular Assays for Functional Outcomes

Cellular assays are used to evaluate the effects of this compound on JNK activity and downstream signaling pathways within a living cellular context, as well as to assess functional outcomes such as cell viability, proliferation, apoptosis, and gene expression.

Key cellular assay techniques include:

Western blotting: This widely used technique allows for the detection and quantification of specific proteins and their phosphorylation status in cell lysates. cellphysiolbiochem.commrc.ac.ukmrc.ac.uk Monitoring the phosphorylation of known JNK substrates like c-Jun and ATF2 is a common way to assess JNK pathway activity and its inhibition by compounds like this compound. Current time information in Riyadh, SA.mrc.ac.ukmrc.ac.uk

Reporter gene assays: These assays utilize a reporter gene (e.g., luciferase or fluorescent protein) under the control of a promoter that is regulated by JNK-dependent transcription factors (such as AP-1, formed by c-Jun and ATF2). sigmaaldrich.com Changes in reporter gene expression levels indicate alterations in JNK pathway activity.

Cell viability and proliferation assays: Assays such as MTT, MTS, or CellTiter-Glo are used to measure the metabolic activity or ATP content of cells, providing an indication of cell viability and proliferation in response to JNK inhibition. researchgate.netmrc.ac.uknih.gov Colony-forming assays can also be used to assess the long-term effect on clonogenic growth. nih.gov

Apoptosis assays: Techniques like Annexin V staining followed by flow cytometry, or detection of cleaved caspases or PARP by Western blot, are used to measure the induction or inhibition of apoptosis by JNK inhibitors. mrc.ac.uk

Gene expression analysis: Quantitative PCR (qPCR) or RNA sequencing can be used to measure the mRNA levels of genes that are transcriptionally regulated by JNK signaling. cellphysiolbiochem.commrc.ac.uk

Immunofluorescence imaging: This technique uses fluorescently labeled antibodies to visualize the localization and expression levels of proteins, including phosphorylated JNK or its substrates, within cells. nih.gov It can also be used to monitor cellular processes like the nucleocytoplasmic shuttling of proteins. sigmaaldrich.com

Cellular assays provide valuable information on the efficacy of this compound in a more biologically relevant setting and help to elucidate the downstream consequences of JNK inhibition. The cellular IC50 values reported for this compound in HeLa and A375 cells were determined using such cellular assays. uni.lu

Imaging Techniques for In Vivo Assessment of this compound Effects

Assessing the effects of JNK inhibitors like this compound in living organisms requires in vivo imaging techniques that can provide spatial and temporal information without invasive procedures. These techniques allow researchers to monitor the distribution of the compound, track changes in biological processes modulated by JNK, and evaluate therapeutic outcomes in real-time. iiarjournals.org

Relevant in vivo imaging techniques include:

Bioluminescence imaging (BLI): This technique relies on the detection of light produced by a luciferase enzyme expressed in cells or tissues. mrc.ac.ukcaldic.com By using reporter constructs where luciferase expression is linked to JNK pathway activity or to cellular events like apoptosis, BLI can be used to non-invasively monitor JNK signaling or its functional consequences in living animals. mrc.ac.ukcaldic.com For example, real-time in vivo imaging of bioluminescent signals has been used to monitor JNK activity in liver cancer xenografts. mrc.ac.uk

Fluorescence imaging: Similar to BLI, fluorescence imaging can be used in vivo if the compound or a reporter molecule emits fluorescence. This allows for tracking the distribution of fluorescently labeled inhibitors or monitoring the activity of fluorescent reporters.

Magnetic Resonance Imaging (MRI): While not directly measuring JNK activity, MRI can provide detailed anatomical and functional information about tissues and organs, allowing for the assessment of disease progression or response to treatment with JNK inhibitors. iiarjournals.org

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): These nuclear imaging techniques can be used to trace the distribution of radiolabeled JNK inhibitors or to image biological processes using specific radiotracers.

In vivo imaging techniques are essential for understanding the pharmacodynamics of this compound and evaluating its efficacy in preclinical animal models of various diseases where JNK plays a role. Studies using in vivo imaging in JNK research have provided insights into the effects of inhibitors on processes like leukocyte migration and apoptosis. caldic.comwikipedia.org

Application of Genetic Manipulation in Complementary JNK Pathway Studies

Genetic manipulation techniques serve as crucial tools in complementing pharmacological studies involving JNK inhibitors like this compound, enabling researchers to dissect the specific roles of JNK isoforms and upstream/downstream components within complex biological systems. While direct detailed studies explicitly using this compound in conjunction with every genetic manipulation technique were not extensively found, the application of such methods alongside JNK inhibition is a standard approach in pathway research.

For instance, this compound is listed among exemplary JNK inhibitors suitable for use in stem cell culture systems amenable to genetic manipulation Current time information in Davidson County, US.. This highlights its potential as a chemical probe in studies where genetic alterations, such as the introduction of exogenous genetic materials, are employed to modulate gene expression and investigate their impact in the context of JNK pathway activity Current time information in Davidson County, US.. Such approaches can involve gene delivery vehicles like adenoviral, lentiviral, or retroviral vectors to introduce or modify genes of interest Current time information in Davidson County, US..

Furthermore, genetic techniques such as CRISPR/Cas systems and siRNA are widely used to specifically target and alter the expression of genes within the JNK pathway or its interacting partners Current time information in Davidson County, US.nih.gov. CRISPR/Cas systems can be used for precise gene editing, including knockout or knock-in studies, to understand the necessity of specific JNK pathway components in cellular processes Current time information in Davidson County, US.nih.gov. siRNA can be employed for transient knockdown of gene expression, providing insights into the acute effects of reduced protein levels Current time information in Davidson County, US.. Studies investigating JNK pathway function have utilized CRISPR/Cas9 to ablate genes encoding JNK isoforms (MAPK8 and MAPK9) and their activators (MAP2K4 and MAP2K7) to establish models of JNK pathway deficiency nih.gov. By combining such genetic models with the application of JNK inhibitors, researchers can gain a more comprehensive understanding of the redundancy, specificity, and compensatory mechanisms within the JNK signaling cascade.

Genetic interaction studies, often performed in model organisms like Drosophila melanogaster, complement pharmacological inhibition by revealing functional relationships between genes in the JNK pathway nih.gov. These studies can identify novel regulators or effectors of JNK signaling that may be influenced by or interact with JNK inhibitors nih.gov. For example, genetic screens have identified proteins that act as negative regulators of JNK-mediated cell death nih.gov.

The integration of genetic manipulation with JNK inhibitor studies allows for the investigation of specific JNK isoforms (JNK1, JNK2, JNK3, encoded by MAPK8, MAPK9, and MAPK10 respectively) cuhk.edu.cnnih.govcarnabio.com and their roles, as well as the contributions of upstream kinases like MAP2K4 and MAP2K7 nih.govwikipedia.org and downstream targets such as c-Jun cuhk.edu.cn. While this compound is a valuable tool for broadly inhibiting JNK activity, genetic approaches provide the specificity needed to dissect the contributions of individual components and validate findings from pharmacological inhibition.

Integration of Proteomics and Transcriptomics for Mechanistic Elucidation

The application of high-throughput omics technologies, particularly proteomics and transcriptomics, in conjunction with the use of JNK inhibitors like this compound, is essential for a comprehensive understanding of the molecular mechanisms underlying JNK pathway modulation. These approaches allow for the global analysis of protein expression, post-translational modifications (such as phosphorylation), and gene expression profiles, providing detailed insights into the cellular responses to JNK inhibition.

Transcriptomics, including techniques like RNA sequencing (RNA-Seq) and single-cell RNA sequencing (scRNA-seq), can reveal genome-wide changes in gene expression following JNK inhibition. Studies using transcriptomic profiling have investigated the impact of JNK inhibition on gene expression in various biological contexts guidetopharmacology.orgidrblab.netidrblab.net. For instance, transcriptomic analysis has been used to compare gene expression changes induced by JNK inhibition with those occurring during processes like epithelial-mesenchymal transition (EMT), identifying genes that are dependent on active JNK signaling for their proper transcriptional dynamics guidetopharmacology.org. Another study utilized multi-tissue network analysis based on transcriptome profiling to understand the system-level transcriptional response to JNK inhibition (using JNK-IN-5A) in rats with metabolic dysfunction, revealing tissue-specific metabolic rewiring idrblab.netidrblab.net. Single-cell RNA sequencing has also been applied in studies involving JNK inhibitors (such as SP600125) to investigate cellular and molecular changes within the tumor microenvironment, identifying how JNK inhibition affects the gene expression profiles of specific cell populations like cancer-associated fibroblasts and CD8+ T cells cenmed.com.

Proteomics approaches, such as mass spectrometry-based shotgun proteomics and phosphoproteomics, provide complementary information by analyzing the total protein content and the phosphorylation status of proteins, respectively. Given that JNK is a kinase, changes in protein phosphorylation are critical indicators of JNK activity and its downstream effects cuhk.edu.cn. Proteomic analysis has been used to identify JNK-regulated phosphoproteome markers, offering insights into the specific protein targets of JNK signaling and how their phosphorylation is altered upon JNK inhibition wikipedia.org. A study employing unsupervised shotgun proteomics identified the JNK pathway as a key event in response to high linear energy transfer irradiation, and subsequent pharmacological inhibition of JNK blocked the observed apoptotic signaling, confirming the proteomic findings hznu.edu.cnwikipedia.org. Phosphoproteomics studies can identify novel substrates of JNK or proteins whose phosphorylation is indirectly affected by JNK activity, providing a deeper understanding of the signaling networks influenced by JNK inhibition wikipedia.org.

The integration of transcriptomics and proteomics data allows for a more complete picture of the cellular response to JNK inhibition. By correlating changes in mRNA levels with changes in protein abundance and phosphorylation, researchers can distinguish between transcriptional and post-transcriptional regulatory events and identify key nodes in the JNK signaling network that are affected by compounds like this compound. This multi-omics approach facilitates the mechanistic elucidation of how this compound exerts its biological effects and helps identify potential biomarkers or compensatory pathways activated upon JNK inhibition.

Future Research Directions and Unexplored Avenues for Jnk in 10

Deeper Elucidation of Context-Dependent Roles of JNK Isoforms in Disease Pathogenesis

The JNK family comprises 10 isoforms encoded by three genes: JNK1, JNK2, and JNK3. JNK1 and JNK2 are widely expressed, while JNK3 is predominantly found in the heart, brain, and testes. frontiersin.orgtandfonline.com These isoforms can have distinct or even opposing roles depending on the cell type, tissue, and specific disease context. tandfonline.commdpi.comnih.gov For instance, JNK3 plays a crucial role in ischemic brain injury and neurodegenerative diseases, while JNK1 and JNK2 are more broadly involved in inflammation and cancer development. tandfonline.com JNKs are implicated in the pathogenesis of numerous diseases, including stroke, atherosclerosis, Alzheimer's, and Parkinson's diseases. frontiersin.org They also play critical roles in regulating inflammation, apoptosis, necrosis, and various transcriptional and non-transcriptional processes. frontiersin.org

Future research with Jnk-IN-10 could focus on employing this inhibitor to delineate the precise contributions of individual JNK isoforms in specific disease models. This could involve using this compound in conjunction with genetic approaches (e.g., isoform-specific knockouts or knockdown) or potentially developing isoform-selective derivatives of this compound if the current compound exhibits pan-JNK inhibitory activity. mdpi.comresearchgate.net Investigating the isoform-specific roles in a tissue-type-specific manner is crucial for better understanding disease progression. mdpi.comnih.gov For example, understanding how JNK isoforms differentially impact neuronal apoptosis in neurodegenerative diseases or inflammation in chronic conditions could pave the way for targeted therapeutic strategies. frontiersin.orgtandfonline.commdpi.comnih.gov Studies suggest that the amount of JNK protein may influence its activation, highlighting the need to explore the effect of expression levels on JNK activation in different disease states. nih.gov

Exploration of this compound's Impact on Non-Canonical JNK-Mediated Processes

Beyond its well-established role in activating transcription factors like c-Jun and regulating apoptosis and inflammation, JNK is involved in non-canonical signaling pathways and processes that are less fully characterized. mdpi.comopenrheumatologyjournal.comportlandpress.comgenesandcancer.com Future research with this compound can explore its impact on these less-understood mechanisms.

Role in MicroRNA Regulation

MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression. JNK signaling has been shown to interact with miRNA pathways. For instance, JNK can regulate miRNA expression, including miR-155, which has roles in immune regulation. openrheumatologyjournal.com Conversely, miRNAs can also regulate JNK activation, such as miR-101 targeting MKP-1. openrheumatologyjournal.com Studies have shown that a miRNA-363-3p/DUSP10/JNK axis can mediate chemoresistance by enhancing DNA damage repair in diffuse large B-cell lymphoma. nih.gov Additionally, the JNK pathway has been shown to be regulated by microRNA-184 in the immune system of the pea aphid, suggesting a conserved regulatory mechanism in animals. plos.org Future studies using this compound could investigate how inhibiting JNK impacts the expression and function of specific miRNAs in various cellular contexts and disease models, and conversely, how specific miRNAs influence the effectiveness of this compound. This could reveal novel regulatory loops and potential therapeutic targets.

Influence on Epigenetic Modifications (e.g., Histone Acetylation)

Epigenetic modifications, such as histone acetylation, play a crucial role in regulating gene expression and are implicated in various diseases. nih.govaai.org Emerging evidence suggests a connection between JNK signaling and epigenetic regulation. Studies have indicated that JNK signaling can regulate histone acetylation. nih.govnih.gov For example, JNK/c-Jun cascade activation has been correlated with elevated acetylated H3 histone in trigeminal neurons following chemical stimulation, and this increase was blocked by a JNK inhibitor. nih.gov Another study demonstrated that JNK signaling-dependent regulation of histone acetylation is involved in alleviating cardiomyocyte hypertrophy. nih.govplos.org Specifically, phosphorylated JNK was found to interact directly with histone acetyltransferases (HATs) like P300-HAT and PCAF-HAT, altering H3K9ac. nih.govplos.org It is also unclear how JNK signaling leads to epigenetic modifications and which cofactors are involved. pnas.org this compound could be a valuable tool to further dissect the mechanisms by which JNK influences histone modifications and other epigenetic marks, and how these modifications, in turn, affect JNK-mediated cellular outcomes in different disease states.

Development of Advanced this compound Delivery Systems for Targeted Preclinical Research

While this compound is a useful research tool, its application in complex biological systems, particularly in vivo preclinical models, could be enhanced by the development of advanced delivery systems. Targeted delivery can improve the efficacy and specificity of therapeutic agents while minimizing off-target effects. dovepress.commdpi.com Future research could focus on encapsulating this compound in various delivery vehicles, such as nanoparticles, liposomes, or polymeric micelles. dovepress.commdpi.com These systems could be designed to target specific tissues, cells, or even intracellular compartments where JNK activity is particularly relevant to the disease being studied. dovepress.com For example, targeted delivery systems could improve the solubility and in vivo distribution of this compound, enhancing its accumulation at disease sites. dovepress.com This would allow for more precise investigation of this compound's effects in preclinical disease models and potentially pave the way for future therapeutic development. mdpi.comresearchgate.net

Investigation of Crosstalk with Emerging Signaling Pathways in Disease Models

Cellular processes are regulated by intricate networks of interacting signaling pathways. JNK signaling is known to crosstalk with other major pathways, including ERK, p38 MAPK, and AKT. frontiersin.orgfree.fr Future research should explore the crosstalk between JNK, and thus the impact of this compound inhibition, with other signaling pathways that are increasingly recognized for their roles in disease pathogenesis. This could include investigating interactions with pathways involved in metabolism, autophagy, ferroptosis, pyroptosis, and various non-canonical pathways like the Wnt pathway. mdpi.comportlandpress.comgenesandcancer.comfrontiersin.orgnih.govnih.govmdpi.comoncotarget.comfrontiersin.orgpnas.orgnih.gov Understanding how this compound influences or is influenced by these pathways in specific disease models (e.g., cancer, neurodegeneration, inflammatory disorders) will provide a more comprehensive picture of its biological effects and potential therapeutic utility. free.frpurdue.edunih.gov For instance, investigating the interplay between JNK and Wnt signaling, which has been shown to have complex interactions in various contexts, could reveal novel regulatory mechanisms relevant to development and disease. nih.govoncotarget.comfrontiersin.orgpnas.orgnih.gov Similarly, exploring the crosstalk with pathways involved in different forms of programmed cell death could provide insights into how this compound modulates cell fate. genesandcancer.com

Applications of this compound as a Chemical Biology Tool for JNK Pathway Dissection

This compound serves as a valuable chemical biology tool to acutely and specifically inhibit JNK activity, allowing researchers to dissect the immediate and downstream consequences of JNK inhibition in various biological processes. researchgate.net Future research can leverage this compound in innovative ways to probe the complexities of the JNK pathway. This could involve using this compound in combination with other inhibitors or activators of related pathways to understand signaling network dynamics. frontiersin.orgfree.fr Furthermore, this compound could be utilized in "-omics" studies (e.g., phosphoproteomics, transcriptomics) to identify novel JNK substrates, downstream effectors, and regulated pathways in a time-dependent manner following inhibition. rsc.org The development of clickable or taggable versions of this compound could facilitate the identification of JNK interacting proteins and complexes. Utilizing this compound in advanced experimental systems, such as organoids, microfluidic devices, or in vivo imaging studies, can provide spatial and temporal insights into JNK signaling in more physiologically relevant settings. biorxiv.org Chemical biology approaches, including the use of small molecules like this compound, are essential for dissecting complex biological processes and identifying functional proteins involved in various cellular outcomes. acs.org

Identification of Novel Biomarkers for this compound Efficacy in Preclinical Settings

Identifying reliable biomarkers for the efficacy of JNK inhibitors such as this compound in preclinical studies is crucial for predicting potential clinical success and optimizing therapeutic strategies. Biomarkers can provide insights into the compound's mechanism of action, target engagement, and the biological response in relevant disease models.

Research into JNK signaling pathways indicates that JNK activation involves dual phosphorylation at specific tyrosine and threonine residues by upstream kinases MKK4 and MKK7. nih.gov Downstream targets of JNK include members of the Bcl-2 family and p53, which are involved in apoptosis regulation. nih.gov Therefore, changes in the phosphorylation status of JNK or the expression/activity of its downstream targets could serve as potential biomarkers for this compound activity.

Preclinical studies often utilize various models, including cell lines, patient-derived xenografts (PDXs), and genetically engineered mouse models (GEMMs), to evaluate drug response and identify predictive biomarkers. oup.comnih.gov The complexity of the tumor microenvironment (TME), where JNK can play diverse roles depending on cell type and context, highlights the need for comprehensive biomarker identification efforts. nih.gov

While specific detailed research findings or data tables directly linking this compound to novel preclinical biomarkers were not prominently available in the search results, the broader context of JNK inhibitor research and biomarker identification in preclinical settings provides a framework for future studies. For instance, studies on other compounds targeting related pathways or JNK itself have explored changes in protein phosphorylation and gene expression as potential biomarkers of response. oncotarget.commdpi.com

Future research directions for this compound in this area should focus on:

Profiling JNK phosphorylation status: Quantifying the levels of phosphorylated JNK (p-JNK) in preclinical models treated with this compound could serve as a direct measure of target engagement and pathway inhibition.

Assessing downstream pathway modulation: Evaluating the impact of this compound on the expression and activity of key JNK downstream targets, such as c-Jun, ATF2, and members of the Bcl-2 family, could provide insights into the functional consequences of JNK inhibition and serve as efficacy biomarkers.

Identifying gene expression signatures: Utilizing high-throughput techniques like RNA sequencing to identify gene expression patterns that correlate with sensitivity or resistance to this compound in preclinical models. This could reveal novel predictive biomarkers.

Exploring protein biomarkers: Employing proteomic approaches to identify protein signatures associated with this compound efficacy.